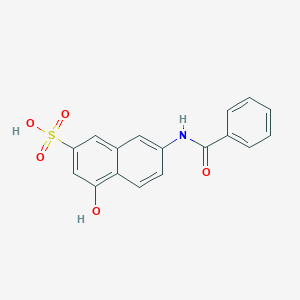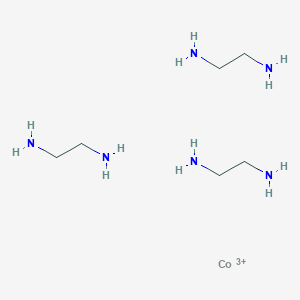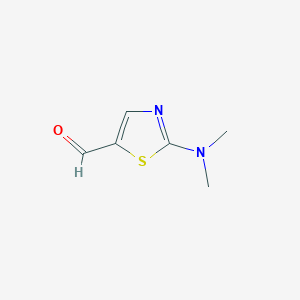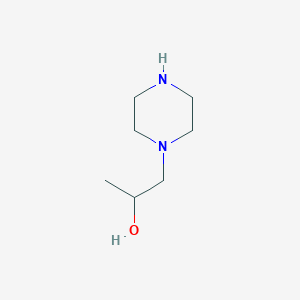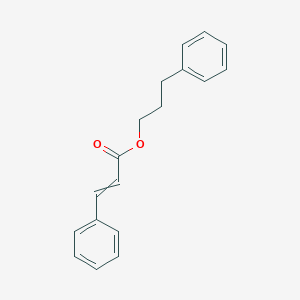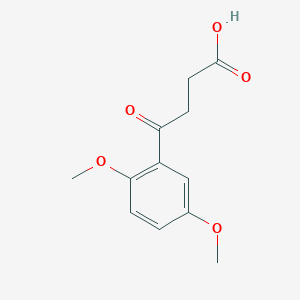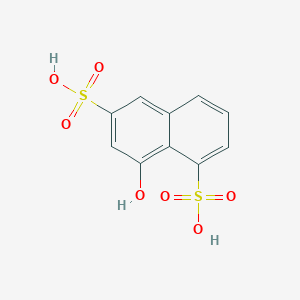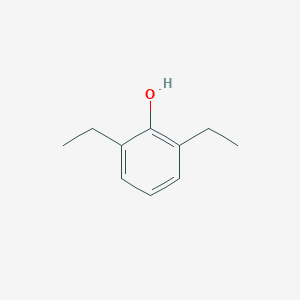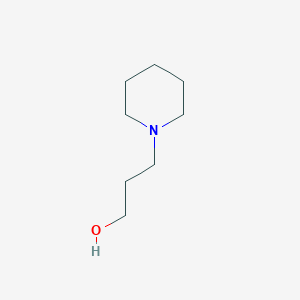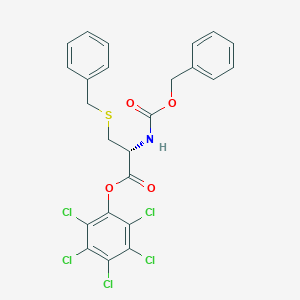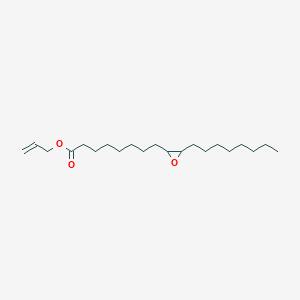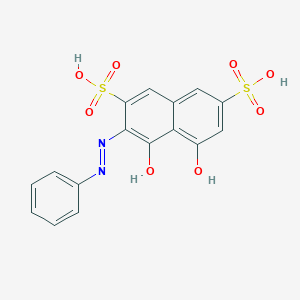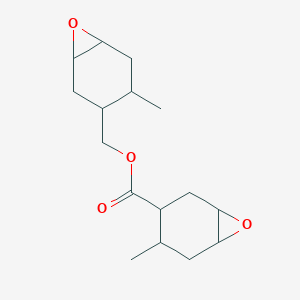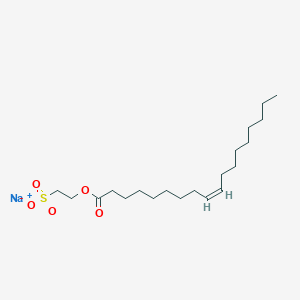
2-Sulfoethyl oleate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfoethyl oleate sodium salt (SEOS) is a sulfonated derivative of oleic acid, which is a monounsaturated fatty acid commonly found in vegetable and animal fats. SEOS is an anionic surfactant that is widely used in various industrial applications, including detergents, emulsifiers, and wetting agents. In recent years, SEOS has gained attention in the scientific community due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects.
Wirkmechanismus
The mechanism of action of 2-Sulfoethyl oleate sodium salt is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-Sulfoethyl oleate sodium salt has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 2-Sulfoethyl oleate sodium salt has also been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates lipid metabolism and adipogenesis.
Biochemische Und Physiologische Effekte
2-Sulfoethyl oleate sodium salt has been shown to have various biochemical and physiological effects. In vitro and in vivo studies have shown that 2-Sulfoethyl oleate sodium salt exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2-Sulfoethyl oleate sodium salt has also been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. In addition, 2-Sulfoethyl oleate sodium salt has been shown to have anti-obesity effects by inhibiting adipogenesis (the formation of fat cells) and reducing body weight gain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Sulfoethyl oleate sodium salt has several advantages for lab experiments, including its low toxicity and biocompatibility. However, 2-Sulfoethyl oleate sodium salt can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments. In addition, 2-Sulfoethyl oleate sodium salt can interact with other compounds in biological systems, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for 2-Sulfoethyl oleate sodium salt research. One area of interest is the development of 2-Sulfoethyl oleate sodium salt-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells. Another area of interest is the use of 2-Sulfoethyl oleate sodium salt as a biomaterial for tissue engineering, particularly for the regeneration of bone and cartilage. Finally, further studies are needed to elucidate the mechanism of action of 2-Sulfoethyl oleate sodium salt and to determine its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 2-Sulfoethyl oleate sodium salt is a sulfonated derivative of oleic acid that has gained attention in the scientific community due to its potential biological activities. 2-Sulfoethyl oleate sodium salt exhibits anti-inflammatory, anti-cancer, and anti-obesity effects and has been investigated for its potential use as a drug delivery system and as a biomaterial for tissue engineering. Further studies are needed to fully understand the mechanism of action of 2-Sulfoethyl oleate sodium salt and to determine its potential therapeutic applications in various diseases.
Synthesemethoden
2-Sulfoethyl oleate sodium salt can be synthesized through the sulfonation of oleic acid with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The chemical structure of 2-Sulfoethyl oleate sodium salt is shown below:
Wissenschaftliche Forschungsanwendungen
2-Sulfoethyl oleate sodium salt has been studied extensively for its potential biological activities. In vitro and in vivo studies have shown that 2-Sulfoethyl oleate sodium salt exhibits anti-inflammatory, anti-cancer, and anti-obesity effects. 2-Sulfoethyl oleate sodium salt has also been investigated for its potential use as a drug delivery system and as a biomaterial for tissue engineering.
Eigenschaften
CAS-Nummer |
142-15-4 |
|---|---|
Produktname |
2-Sulfoethyl oleate sodium salt |
Molekularformel |
C20H37NaO5S |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
sodium;2-[(Z)-octadec-9-enoyl]oxyethanesulfonate |
InChI |
InChI=1S/C20H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24;/h9-10H,2-8,11-19H2,1H3,(H,22,23,24);/q;+1/p-1/b10-9-; |
InChI-Schlüssel |
MCFLGJDKSROECH-KVVVOXFISA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
142-15-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



